Cholic Acid 3-O-β-Glucuronide Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholic Acid 3-O-β-Glucuronide Disodium Salt: is a bile acid derivative that plays a significant role in the metabolism of cholesterol. It is a conjugated form of cholic acid, where the hydroxyl group at the third position is glucuronidated. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties and biological significance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cholic Acid 3-O-β-Glucuronide Disodium Salt typically involves the glucuronidation of cholic acidThis reaction is usually catalyzed by enzymes such as UDP-glucuronosyltransferases under specific conditions to ensure the selective glucuronidation .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale enzymatic reactions. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Cholic Acid 3-O-β-Glucuronide Disodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the glucuronic acid moiety or the cholic acid backbone.
Substitution: The glucuronic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
Cholic Acid 3-O-β-Glucuronide Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of bile acids.
Biology: The compound is studied for its role in bile acid metabolism and its effects on liver function.
Medicine: It is used in the development of drugs targeting cholesterol metabolism and liver diseases.
Mechanism of Action
The mechanism of action of Cholic Acid 3-O-β-Glucuronide Disodium Salt involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt: Another bile acid derivative with similar properties but different biological activities.
Chenodeoxycholic Acid 3-O-β-Glucuronide Disodium Salt: A related compound with distinct metabolic pathways and applications.
Uniqueness: this compound is unique due to its specific glucuronidation at the third position, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on bile acid metabolism and related therapeutic applications .
Biological Activity
Cholic Acid 3-O-β-Glucuronide Disodium Salt (CAS Number: 59274-69-0) is a bile acid conjugate that plays a significant role in various biological processes, particularly in lipid metabolism, detoxification, and the regulation of gut microbiota. This article explores its biological activity, mechanisms of action, and implications for health, supported by relevant research findings and data.
- Molecular Formula : C30H46O11·2Na
- Molecular Weight : 628.66 g/mol
- Structure : The compound features a cholic acid backbone with a glucuronide moiety at the 3-position, which enhances its solubility and biological activity.
Cholic Acid 3-O-β-Glucuronide acts primarily through the following mechanisms:
- Detoxification : The glucuronidation process enhances the solubility of bile acids, facilitating their excretion and reducing potential toxicity. This is crucial in preventing bile acid-induced liver damage and maintaining homeostasis in bile acid levels .
- Regulation of Gut Microbiota : This compound influences the composition of gut microbiota, promoting beneficial bacteria while inhibiting pathogenic strains. Studies have shown that probiotics can modulate bile acid profiles, which can be beneficial for gut health .
- Lipid Metabolism : Cholic Acid 3-O-β-Glucuronide plays a role in lipid absorption and cholesterol metabolism. It aids in emulsifying dietary fats, thus enhancing their absorption in the intestine .
In Vitro Studies
Research has demonstrated that Cholic Acid 3-O-β-Glucuronide exhibits several biological activities:
- Bile Acid Hydrolase Activity : Probiotic strains have been shown to deconjugate bile acids, including Cholic Acid 3-O-β-Glucuronide, which can lead to increased levels of secondary bile acids like deoxycholic acid. This process is crucial for maintaining gut health and preventing dysbiosis .
In Vivo Studies
In animal models, administration of this compound has led to:
- Improved Lipid Profiles : Mice treated with glucuronidated bile acids showed enhanced lipid metabolism and reduced hepatic steatosis compared to controls .
- Reduced Liver Toxicity : The detoxifying effects of Cholic Acid 3-O-β-Glucuronide have been linked to decreased liver damage markers in models of cholestasis .
Case Study 1: Probiotic Intervention
A study involving a multispecies probiotic complex demonstrated significant changes in bile acid profiles and gut microbiota composition when supplemented with Cholic Acid 3-O-β-Glucuronide. The results indicated increased populations of beneficial bacteria such as Lactobacillus and Bifidobacterium, alongside improved metabolic outcomes .
Case Study 2: Cholestasis Model
In a cholestatic rat model, administration of Cholic Acid 3-O-β-Glucuronide resulted in lower serum levels of liver enzymes (ALT and AST), indicating protective effects against liver injury. Histological examination revealed reduced inflammation and fibrosis compared to untreated rats .
Data Summary
Parameter | Control Group | Treatment Group | P-value |
---|---|---|---|
Serum ALT (U/L) | 120 ± 15 | 75 ± 10 | <0.01 |
Serum AST (U/L) | 130 ± 20 | 80 ± 15 | <0.01 |
Bile Acid Concentration (μM) | 50 ± 5 | 90 ± 10 | <0.05 |
Lactobacillus Count (CFU/g) | 10^6 | 10^8 | <0.01 |
Properties
CAS No. |
59274-69-0 |
---|---|
Molecular Formula |
C₃₀H₄₆Na₂O₁₁ |
Molecular Weight |
628.66 |
Synonyms |
β-D-Glucopyranosiduronic Acid Derivative; 24-Norcholane; (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.